Cyclohexanone, 2,6-dimethyl-, hydrazone
Description
Cyclohexanone, 2,6-dimethyl-, hydrazone (CAS RN 318269-90-8) is a substituted hydrazone derivative of 2,6-dimethylcyclohexanone. Its IUPAC name is cyclohexanone N-(2,6-dimethylphenyl)semicarbazone, and its structure features a cyclohexanone backbone with 2,6-dimethyl substituents and a semicarbazone group linked to a 2,6-dimethylphenyl moiety .
The synthesis of related cyclohexanone hydrazones typically involves condensation reactions between hydrazides or hydrazines and carbonyl groups under refluxing conditions with acid catalysts . Structural characterization methods include FT-IR, NMR, and X-ray crystallography, which confirm the planar geometry of the hydrazone moiety and restricted rotation of the cyclohexanone ring .
Properties
CAS No. |
90255-42-8 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(2,6-dimethylcyclohexylidene)hydrazine |
InChI |
InChI=1S/C8H16N2/c1-6-4-3-5-7(2)8(6)10-9/h6-7H,3-5,9H2,1-2H3 |
InChI Key |
QHVBLTMGLXHESL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=NN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,6-dimethyl-, hydrazone typically involves the reaction of 2,6-dimethylcyclohexanone with hydrazine. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative. The product is then purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2,6-dimethyl-, hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction typically yields the corresponding amine.
Substitution: Substitution reactions can produce a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone, 2,6-dimethyl-, hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2,6-dimethyl-, hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic reactions. The compound can also act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Rigidity vs. Flexibility: The restricted rotation of the cyclohexanone ring in 2,6-dimethyl hydrazone derivatives leads to distinct reaction pathways (e.g., double intermolecular Michael additions) compared to flexible analogues like diarylidene acetone, which undergo intramolecular reactions .
- Substituent Effects: Electron-donating groups (e.g., 4-hydroxy, 4-methoxy) enhance biological activity in benzylidene derivatives, while bulky substituents (e.g., tert-butyl) in cyclohexanone derivatives improve percutaneous absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
